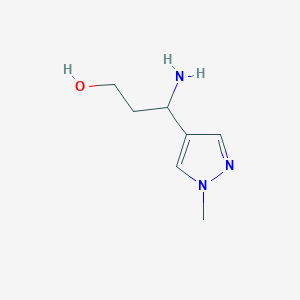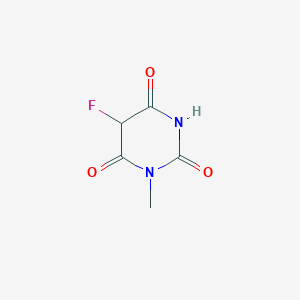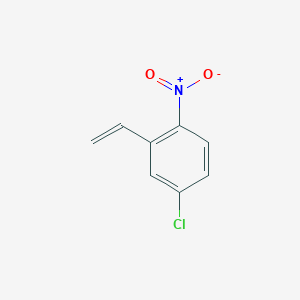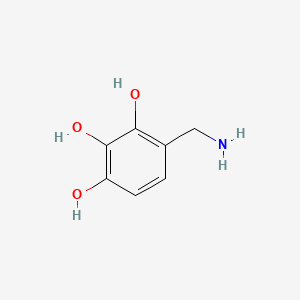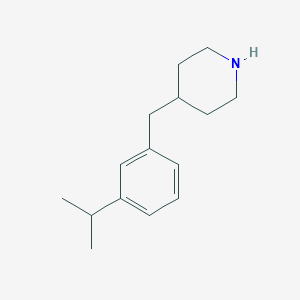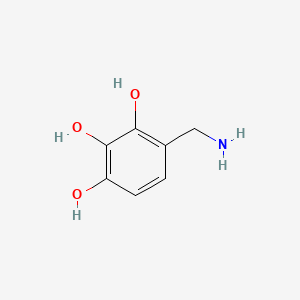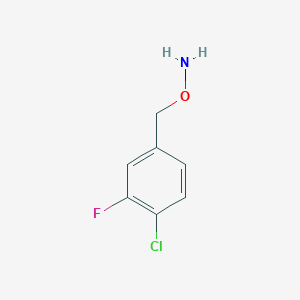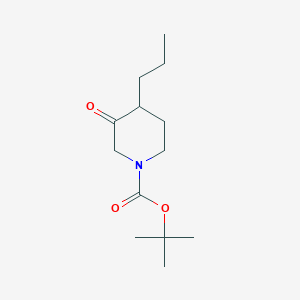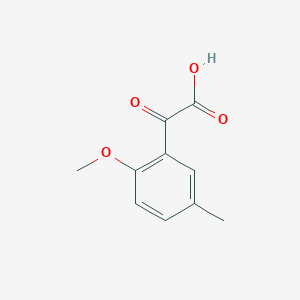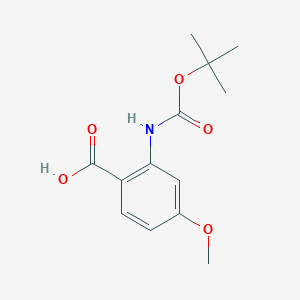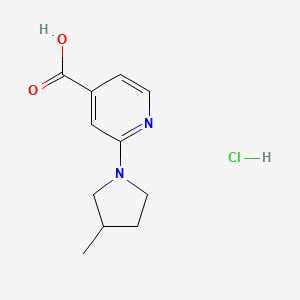![molecular formula C11H21NO B13610790 3-[(Oxan-2-yl)methyl]piperidine](/img/structure/B13610790.png)
3-[(Oxan-2-yl)methyl]piperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(Oxan-2-yl)methyl]piperidine is a heterocyclic organic compound that features a piperidine ring substituted with an oxan-2-ylmethyl group. Piperidine derivatives are significant in medicinal chemistry due to their presence in various pharmaceuticals and natural products .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(Oxan-2-yl)methyl]piperidine typically involves the cyclization of appropriate precursors. One common method is the reaction of oxan-2-ylmethylamine with piperidine under controlled conditions. The reaction may require catalysts such as palladium or nickel to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound often employs continuous flow reactions to enhance yield and efficiency. These methods utilize high-pressure reactors and automated systems to maintain optimal reaction conditions .
Analyse Des Réactions Chimiques
Types of Reactions
3-[(Oxan-2-yl)methyl]piperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions are common, where the piperidine nitrogen can be substituted with different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of oxan-2-ylmethylpiperidine N-oxide.
Reduction: Formation of reduced piperidine derivatives.
Substitution: Formation of N-substituted piperidine derivatives.
Applications De Recherche Scientifique
3-[(Oxan-2-yl)methyl]piperidine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its pharmacological properties, including potential anticancer and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals
Mécanisme D'action
The mechanism of action of 3-[(Oxan-2-yl)methyl]piperidine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Piperine: A naturally occurring piperidine derivative with antioxidant and anti-inflammatory properties.
Evodiamine: Another piperidine alkaloid with anticancer activity.
Matrine: Known for its antiproliferative effects on cancer cells.
Uniqueness
3-[(Oxan-2-yl)methyl]piperidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its oxan-2-ylmethyl group enhances its solubility and reactivity compared to other piperidine derivatives .
Propriétés
Formule moléculaire |
C11H21NO |
|---|---|
Poids moléculaire |
183.29 g/mol |
Nom IUPAC |
3-(oxan-2-ylmethyl)piperidine |
InChI |
InChI=1S/C11H21NO/c1-2-7-13-11(5-1)8-10-4-3-6-12-9-10/h10-12H,1-9H2 |
Clé InChI |
URDBRWUPSUNGTP-UHFFFAOYSA-N |
SMILES canonique |
C1CCOC(C1)CC2CCCNC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


